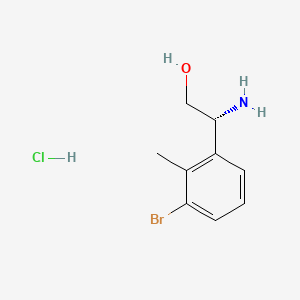
Ethyl cyclopentylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyclopentylalaninate is an organic compound with the molecular formula C10H19NO2 It is a derivative of alanine, where the amino group is substituted with an ethyl group and the carboxyl group is esterified with cyclopentanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl cyclopentylalaninate can be synthesized through a multi-step process. One common method involves the esterification of alanine with cyclopentanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyclopentylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Cyclopentylalanine carboxylic acid or cyclopentanone derivatives.
Reduction: Cyclopentylalaninol.
Substitution: Various substituted alanine derivatives.
Aplicaciones Científicas De Investigación
Ethyl cyclopentylalaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of ethyl cyclopentylalaninate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can undergo hydrolysis to release cyclopentanol and alanine, which can then participate in various metabolic processes.
Comparación Con Compuestos Similares
Ethyl cyclopentylalaninate can be compared with other similar compounds, such as:
Ethyl alaninate: Lacks the cyclopentyl group, making it less hydrophobic.
Cyclopentylalanine: Does not have the ester group, affecting its reactivity and solubility.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, influencing its physical and chemical properties.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
ethyl 2-(cyclopentylamino)propanoate |
InChI |
InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)11-9-6-4-5-7-9/h8-9,11H,3-7H2,1-2H3 |
Clave InChI |
GRXBUXJKNSTZQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)NC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)

![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)











